molecular formula C23H23N3O2 B2694172 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1326918-63-1

3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2694172
CAS No.: 1326918-63-1
M. Wt: 373.456
InChI Key: ZEFPSQKTXIRZPQ-UHFFFAOYSA-N
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Description

3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, a quinoline moiety, and an ethylphenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental sustainability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the specific transformation desired. For example, Suzuki–Miyaura coupling requires palladium catalysts and boron reagents, while oxidation reactions may require strong oxidizing agents and acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The compound’s anticancer activity could be related to the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one lies in its combination of structural features, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a compound of significant interest in various research fields.

Properties

IUPAC Name

3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-4-12-26-14-19(21(27)18-13-15(3)6-11-20(18)26)23-24-22(25-28-23)17-9-7-16(5-2)8-10-17/h6-11,13-14H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFPSQKTXIRZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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